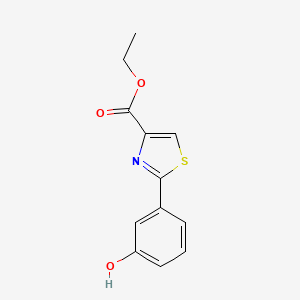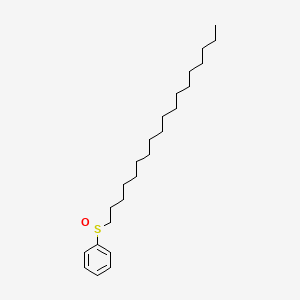![molecular formula C10H10ClF3S2 B14308720 {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene CAS No. 111832-14-5](/img/structure/B14308720.png)
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is an organosulfur compound characterized by the presence of a benzene ring attached to a disulfanyl group, which is further connected to a 3-chloro-1,1,1-trifluoropropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The reaction mixture is then heated to facilitate the formation of the disulfide bond, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: The chlorine atom in the 3-chloro-1,1,1-trifluoropropan-2-yl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)thio]methyl}benzene: Similar structure but with a thioether instead of a disulfide bond.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]methyl}benzene: Contains a sulfanyl group instead of a disulfanyl group.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]ethyl}benzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is unique due to its combination of a disulfide bond and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
111832-14-5 |
|---|---|
Molekularformel |
C10H10ClF3S2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methylbenzene |
InChI |
InChI=1S/C10H10ClF3S2/c11-6-9(10(12,13)14)16-15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
UQEVMSRUQOUVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSSC(CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)

![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)


![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
